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molecular formula C5H3Cl2N3O B172022 2,4-Dichloropyrimidine-5-carboxamide CAS No. 1240390-28-6

2,4-Dichloropyrimidine-5-carboxamide

Cat. No. B172022
M. Wt: 192 g/mol
InChI Key: OACCNUGECQQVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470835B2

Procedure details

A solution of ammonia (14 g) in 1,4-dioxane (500 ml) was added drop-wise to an ice-cooled stirred solution of 2,4-dichloro-5-pyrimidinecarbonyl chloride (78 g, crude) in 1,4-dioxane (400 ml) under nitrogen. The ice-bath was removed and the solution was stirred for 30 min and concentrated. The solid residue was partitioned between ethyl acetate (500 ml) and saturated aqueous sodium bicarbonate (500 ml), the organic washed with saturated aqueous sodium bicarbonate (500 ml, ×2), followed by brine (300 ml). The organic phase was dried (sodium sulphate) and concentrated to give a yellow solid. To the residue was added diethyl ether (50 ml) and the resulting suspension was treated under ultrasonic wave for 8 min then filtered. The residue was washed with ethyl ether (50 ml) to give the title compound as a white solid (30 g).
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:8]=[C:7]([Cl:9])[C:6]([C:10](Cl)=[O:11])=[CH:5][N:4]=1.C(OCC)C>O1CCOCC1>[Cl:2][C:3]1[N:8]=[C:7]([Cl:9])[C:6]([C:10]([NH2:1])=[O:11])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
N
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
78 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was partitioned between ethyl acetate (500 ml) and saturated aqueous sodium bicarbonate (500 ml)
WASH
Type
WASH
Details
the organic washed with saturated aqueous sodium bicarbonate (500 ml, ×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
ADDITION
Type
ADDITION
Details
the resulting suspension was treated under ultrasonic wave for 8 min
Duration
8 min
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The residue was washed with ethyl ether (50 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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